molecular formula C11H8N4S B1301401 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 7190-83-2

3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Cat. No. B1301401
CAS RN: 7190-83-2
M. Wt: 228.28 g/mol
InChI Key: ZFSRIRQNMXGKGG-UHFFFAOYSA-N
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Description

The compound "3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol" is a heterocyclic compound that belongs to a class of triazolopyridazine derivatives. These compounds have garnered interest due to their wide range of biological activities, including anxiolytic, antituberculostatic, antifungal, antibacterial, and anticancer properties . The presence of a phenyl group and a thiol moiety in the structure suggests potential for bioactivity, as seen in similar compounds within the literature.

Synthesis Analysis

The synthesis of triazolopyridazine derivatives typically involves multi-step reactions starting from various precursors. For instance, substituted phenyl triazolopyridazines can be synthesized through a sequence of reactions starting with Friedel-Crafts acylation, followed by hydrazinolysis, phosphoryl chloride treatment, and finally, reaction with substituted aroyl chlorides . Another approach involves the use of 4-amino-5-mercapto-1,2,4-triazoles as synthons, which upon reaction with phenacyl bromides and benzoylacetonitriles, yield triazolothiadiazine derivatives . These methods highlight the versatility and complexity of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives is characterized by the presence of multiple nitrogen atoms and a fused ring system that includes triazole and pyridazine rings. The structure of these compounds is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, and in some cases, X-ray crystallography . Density functional theory (DFT) calculations and Hirshfeld surface analysis can provide insights into the electronic properties and intermolecular interactions of these molecules .

Chemical Reactions Analysis

Triazolopyridazine derivatives can participate in various chemical reactions due to their reactive sites, such as the thiol group and the nitrogen atoms in the triazole ring. These sites can be exploited to create a wide array of substituted derivatives with different biological activities. For example, the reaction of hydrazinylpyridazine intermediates with substituted aroyl chlorides leads to the formation of triazolopyridazine compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives are influenced by their molecular structure. The presence of electronegative atoms like nitrogen and sulfur can affect the compound's polarity, solubility, and reactivity. The crystalline structure, as determined by X-ray diffraction, can reveal information about the compound's stability and solid-state interactions . Additionally, the HOMO-LUMO energy gap obtained from DFT calculations can provide information about the chemical reactivity and stability of the compound .

Scientific Research Applications

Antiviral Activity

  • Derivatives of 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol have shown promising antiviral activity against the Hepatitis-A virus, with certain compounds significantly reducing virus count in plaque reduction infectivity assays. Compound 15, in particular, exhibited the most substantial effect on HAV compared to other tested compounds (Shamroukh & Ali, 2008).

Antibacterial and Antifungal Activity

  • Several studies have synthesized and characterized novel this compound derivatives, exhibiting significant antibacterial and antifungal activities. These activities were observed against a range of pathogens including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The structure-activity relationship was explored, revealing the influence of molecular modifications on the biological activity of these compounds (Almajan et al., 2010), (Holla et al., 2006), (Islam & Siddiqui, 2010), (Khan et al., 2014).

Antitumor Activity

  • Studies have also highlighted the potential antitumor activities of certain this compound derivatives. These compounds showed moderate to excellent growth inhibition across various cancer cell lines including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).

Miscellaneous Applications

  • The compound and its derivatives have also been explored for their antimicrobial activities, showing promise in inhibiting the growth of various bacterial and fungal strains. This highlights the versatility of the compound in potentially treating or managing various infections (Prakash et al., 2011), (Sahu et al., 2014).

Future Directions

The future directions for “3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” and similar compounds could involve further exploration of their therapeutic potential, given their wide range of applications as synthetic intermediates and promising pharmaceuticals . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

properties

IUPAC Name

3-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSRIRQNMXGKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213472
Record name 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7190-83-2
Record name 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7190-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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